Cas no 938440-64-3 (Ku-0063794)

Ku-0063794 structure
Ku-0063794 structure
Nome del prodotto:Ku-0063794
Numero CAS:938440-64-3
MF:C25H31N5O4
MW:465.54474568367
MDL:MFCD22666594
CID:69597
PubChem ID:329825382

Ku-0063794 Proprietà chimiche e fisiche

Nomi e identificatori

    • KU-0063794
    • 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
    • (5-(2-((2R6S)-26-dimethylmorpholino)-4-morpholinopyrido[23-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
    • BENZENEMETHANOL, 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLINYL)PYRIDO[2,3-D]PYRIMIDIN-7-YL]-2-METHOXY-, RE...
    • KU 0063794
    • Ku-0063794 (KU0063794) Relative stereochemistry
    • rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morp holinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
    • KU0063794
    • 81HJG228AB
    • (5-(2-((2R,6S)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
    • C25H31N5O4
    • (5-(2-((2S,6R)-2,6-dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
    • 5-[2-[(2R,6S)-2,6-DIMETHYL-4-MORPHOLINYL]-4-(4-MORPHOLI
    • rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol (ACI)
    • KU 63794
    • KU 0063794, >=98% (HPLC)
    • KU-63794
    • SMR004702805
    • 5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyben
    • [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[5,6-e]pyrimidin-7-yl]-2-methoxyphenyl]methanol
    • DTXSID50239782
    • EX-A045
    • BCP01931
    • Q27158643
    • {5-[2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-4-morpholin-4-yl-pyrido[2,3-d]pyrimidin-7-yl]-2-methoxy-phenyl}-methanol
    • BRD-K67566344-001-01-8
    • EX-5106
    • [5-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol
    • MLS006011007
    • UNII-81HJG228AB
    • rel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
    • mTOR Inhibitor IV, Ku-63794 - CAS 938440-64-3
    • SCHEMBL290211
    • Ku63794
    • Benzenemethanol, 5-(2-((2R,6S)-2,6-dimethyl-4-morpholinyl)-4-(4-morpholinyl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxy-
    • rel-5-[2-[(2R,6S)-2,6-dimethyl-4-mo rpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin -7-yl]-2-methoxybenzenemethanol
    • AKOS005145564
    • (5-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl}-2-methoxyphenyl)methanol
    • GTPL9360
    • BCP9000821
    • (5-(2-(cis-2,6-Dimethylmorpholino)-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)-2-methoxyphenyl)methanol
    • SDCCGSBI-0654360.P001
    • F17370
    • BRD-K67566344-001-07-5
    • CHEBI:85572
    • 938440-64-3
    • CS-0065
    • AS-16210
    • J-501490
    • HY-50710
    • s1226
    • CCG-264870
    • MFCD22666594
    • NCGC00250396-01
    • CHEMBL1078983
    • AC-31515
    • BRD-K67566344-001-08-3
    • SW220188-1
    • BDBM50310989
    • HB2250
    • Ku-0063794
    • MDL: MFCD22666594
    • Inchi: 1S/C25H31N5O4/c1-16-13-30(14-17(2)34-16)25-27-23-20(24(28-25)29-8-10-33-11-9-29)5-6-21(26-23)18-4-7-22(32-3)19(12-18)15-31/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17+
    • Chiave InChI: RFSMUFRPPYDYRD-CALCHBBNSA-N
    • Sorrisi: C[C@@H]1O[C@H](C)CN(C2N=C3N=C(C4C=CC(OC)=C(CO)C=4)C=CC3=C(N3CCOCC3)N=2)C1

Proprietà calcolate

  • Massa esatta: 465.23800
  • Massa monoisotopica: 465.23760449g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 34
  • Conta legami ruotabili: 5
  • Complessità: 643
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 93.1

Proprietà sperimentali

  • Densità: 1.248
  • Punto di fusione: 275.01 °C
  • Punto di ebollizione: 694.30 °C at 760 mmHg
  • Indice di rifrazione: 1.61
  • Solubilità: DMSO: >2mg/mL (warmed)
  • PSA: 93.07000
  • LogP: 2.77290

Ku-0063794 Informazioni sulla sicurezza

  • Simbolo: GHS06
  • Parola segnale:Danger
  • Dichiarazione di pericolo: H301
  • Dichiarazione di avvertimento: P301 + P310
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 25
  • Istruzioni di sicurezza: 45
  • Identificazione dei materiali pericolosi: T
  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Ku-0063794 Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
MedChemExpress
HY-50710-50mg
KU-0063794
938440-64-3 99.55%
50mg
¥3100 2024-07-21
eNovation Chemicals LLC
D372328-25mg
duplicaterel-5-[2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol
938440-64-3 98%
25mg
$375 2024-05-24
TRC
K660425-5mg
Ku 0063794
938440-64-3
5mg
$92.00 2023-05-18
eNovation Chemicals LLC
Y0974135-100mg
KU-0063794
938440-64-3 98%
100mg
$1340 2024-08-03
Fluorochem
050743-50mg
KU-0063794
938440-64-3 >97%
50mg
£794.00 2022-03-01
abcr
AB482479-1 mg
rel-5-[2-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]-4-(4-morpholinyl)pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol; .
938440-64-3
1mg
€222.20 2023-04-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14576-100mg
KU-0063794
938440-64-3 98%
100mg
¥3685.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2475-100 mg
KU0063794
938440-64-3 100.00%
100MG
¥4287.00 2022-04-26
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021552-5mg
Ku-0063794
938440-64-3 98%
5mg
¥618 2024-05-20
Axon Medchem
1472-5 mg
KU-0063794
938440-64-3 99%
5mg
€90.00 2023-07-10

Ku-0063794 Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Water ;  30 min, 140 °C
Riferimento
Pyrido-, pyrazo- and pyrimido-pyrimidine derivatives as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, United States, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol ,  Toluene ;  140 °C
Riferimento
Optimization of potent and selective dual mTORC1 and mTORC2 inhibitors: The discovery of AZD8055 and AZD2014
Pike, Kurt G.; Malagu, Karine; Hummersone, Marc G.; Menear, Keith A.; Duggan, Heather M. E.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1212-1216

Ku-0063794 Raw materials

Ku-0063794 Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938440-64-3)Ku-0063794
A25182
Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):235.0/356.0/663.0/994.0